molecular formula C20H18N2O10 B13764104 Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside CAS No. 51785-71-8

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside

Cat. No.: B13764104
CAS No.: 51785-71-8
M. Wt: 446.4 g/mol
InChI Key: NGKKKFKTIZCIEN-UHFFFAOYSA-N
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Description

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside (CAS 51785-71-8) is a synthetically modified nucleoside derivative supplied for research applications. This compound, with the molecular formula C20H18N2O10 and a molecular weight of 446.4 g/mol, features a 2-deoxyribose sugar unit where the 3 and 5 hydroxyl groups are protected as ester derivatives with 4-nitrobenzoate groups . This specific protection strategy is critical in organic synthesis, particularly in the preparation of nucleosides and nucleotides, as it masks reactive hydroxyls to prevent unwanted side reactions during subsequent coupling or modification steps. The para-nitrobenzoyl groups enhance the crystallinity of intermediates and can be selectively removed under basic conditions without affecting other sensitive functional groups. As a key chiral building block, its primary research value lies in the synthesis of more complex biomolecules and potential pharmaceutical agents, serving as a precursor for novel oligonucleotides or prodrugs. The compound is characterized by its solubility in common organic solvents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

CAS No.

51785-71-8

Molecular Formula

C20H18N2O10

Molecular Weight

446.4 g/mol

IUPAC Name

[5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate

InChI

InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3

InChI Key

NGKKKFKTIZCIEN-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often begins with methyl 2-deoxypentofuranoside, which can be derived from natural sugars such as D-ribose or D-glucose through known synthetic routes involving selective protection and functional group transformations. For example, literature describes the preparation of 2-deoxynucleosides and related sugar analogues via protection of hydroxyl groups, oxidation, and methylation steps.

Selective Protection of Hydroxyl Groups

The key step in preparing this compound is the selective acylation of the 3- and 5-hydroxyl groups with 4-nitrobenzoyl chloride. This is typically achieved by:

  • Dissolving the methyl 2-deoxypentofuranoside in anhydrous pyridine or a similar base to act as both solvent and acid scavenger.
  • Adding 4-nitrobenzoyl chloride dropwise at low temperature (0 °C to room temperature) to control the rate of acylation and prevent overreaction.
  • Stirring the reaction mixture for several hours (often 12-24 hours) to ensure complete acylation of the targeted hydroxyl groups.
  • Quenching the reaction with water or a mild acid to deactivate excess acyl chloride.

This method yields the 3,5-bis-O-(4-nitrobenzoyl) derivative selectively, as the 2-position is deoxygenated and thus unreactive under these conditions.

Purification

After the reaction, the product is purified by:

  • Extraction with organic solvents such as dichloromethane or ethyl acetate.
  • Washing with aqueous solutions to remove pyridine hydrochloride and other impurities.
  • Drying over anhydrous magnesium sulfate.
  • Concentration under reduced pressure.
  • Recrystallization from suitable solvents like ethanol or ethyl acetate to obtain pure this compound.

Alternative Protection Strategies

Some protocols involve using silyl protecting groups temporarily to protect the 3' and 5' hydroxyls before introducing the 4-nitrobenzoyl groups, improving selectivity and yield. For example, silyl ethers can be formed using reagents such as tert-butyldimethylsilyl chloride, followed by selective deprotection and acylation.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in the literature and patents for the preparation of this compound:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Starting material Methyl 2-deoxypentofuranoside Prepared from D-ribose or D-glucose
Protection (acylation) 4-nitrobenzoyl chloride, pyridine 0 °C to RT 12-24 hours 70-85 Selective 3,5-dibenzoylation
Work-up and purification Extraction, washing, drying, recrystallization Room temperature Pure product obtained

Yields vary depending on the purity of starting materials and exact reaction parameters but are generally in the range of 70-85% for the acylation step.

Analytical Characterization

The product is characterized using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the selective protection at the 3 and 5 positions.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to identify characteristic ester carbonyl stretches.
  • Elemental analysis to verify purity.

Research and Patent Insights

  • Patent CA2531412A1 discusses improved processes for preparing 2'-modified nucleosides and related sugar derivatives, including protection strategies for hydroxyl groups that can be adapted for the synthesis of this compound.
  • Patent EP2319853A1 describes processes for producing 2'-branched nucleosides and sugar analogues with selective protection of hydroxyl groups, emphasizing the use of benzoyl groups and related acylations, which can be applied to 4-nitrobenzoyl protection.
  • These patents highlight the importance of controlling reaction conditions such as temperature, reagent equivalents, and solvent choice to maximize yield and selectivity.

Summary Table of Key Literature Methods

Reference Starting Material Protecting Group(s) Key Reagents Yield (%) Notes
CA2531412A1 2'-deoxypentofuranoside 3,5-bis-O-(4-nitrobenzoyl) 4-nitrobenzoyl chloride, pyridine 70-85 Controlled low temperature acylation
EP2319853A1 2-C-methyl-D-ribofuranose derivatives Benzoyl and related acyl groups Benzoyl chloride, DMAP, triethylamine ~75 Emphasis on selective hydroxyl protection
Beigelman et al., 1987 D-glucose derivatives p-methylbenzoyl (analogous) Stannylidene intermediates, benzoyl chloride 75-80 Complex multi-step synthesis

Chemical Reactions Analysis

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitrobenzoyl vs. Other Acyl Groups

Methyl 6-O-(4-Nitrobenzoyl)-α-D-Glucopyranoside (Compound 2 in )
  • Structure: A glucopyranoside (six-membered ring) with a single 4-nitrobenzoyl group at C4.
  • Bis-esterification (C3 and C5) in the target compound enhances steric hindrance and may lower solubility in polar solvents compared to mono-esterified analogs .
1-[2-Deoxy-3,5-Bis-O-(4-Methylbenzoyl)-β-D-Erythro-Pentofuranosyl]-2(1H)-Pyridinone ()
  • Structure: A pentofuranoside with 4-methylbenzoyl groups at C3 and C5.
  • Key Differences :
    • Electron-donating methyl groups vs. electron-withdrawing nitro groups : The nitro substituents in the target compound increase electrophilicity, making it more reactive in nucleophilic substitutions or hydrolysis reactions.
    • Solubility : Methylbenzoyl groups may enhance lipophilicity, whereas nitro groups could improve solubility in aprotic solvents .

Dichlorophenylmethyl Derivatives (–8)

Methyl 3,5-Bis-O-[(2,4-Dichlorophenyl)Methyl]-α-D-Erythro-Pentofuranosid-2-Ulose (CAS 443642-30-6)
  • Structure : Features dichlorophenylmethyl ethers at C3/C5 and a ketone (ulose) at C2.
  • Comparison :
    • Substituent Reactivity : Chlorine atoms are less electron-withdrawing than nitro groups, reducing electrophilicity.
    • Physical Properties : Predicted boiling point (571°C) and density (1.45 g/cm³) for this compound suggest higher thermal stability compared to nitrobenzoyl analogs, which may decompose at lower temperatures due to nitro group instability .
    • Applications : Dichlorophenyl derivatives are often intermediates in pharmaceutical synthesis, whereas nitrobenzoyl compounds may serve as prodrugs or protective groups in carbohydrate chemistry .

Table: Comparative Analysis of Key Compounds

Compound Name Backbone Substituents (Positions) Key Properties Applications
Target Compound Pentofuranose 3,5-bis-O-(4-nitrobenzoyl) High reactivity, moderate solubility Potential prodrugs, synthetic intermediates
Methyl 6-O-(4-Nitrobenzoyl)-α-D-Glucopyranoside Glucopyranose 6-O-(4-nitrobenzoyl) Higher stability, polar solubility Drug delivery, protecting groups
3,5-Bis-O-(4-Methylbenzoyl) Pentofuranoside Pentofuranose 3,5-bis-O-(4-methylbenzoyl) Lipophilic, low reactivity Lipid-based formulations
3,5-Bis-O-(2,4-Dichlorophenyl) Pentofuranoside Pentofuranose 3,5-dichlorophenylmethyl High thermal stability, hydrophobic API intermediates

Q & A

Basic: What are the established methods for synthesizing Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside, and how do reaction conditions influence anomeric selectivity?

Methodological Answer:
The synthesis typically begins with methyl pentofuranoside as the key intermediate. A critical step involves optimizing the α/β anomeric mixture during glycosylation. For example, Callam-Lowary methods (modified for nitrobenzoyl derivatives) use controlled benzoylation conditions (e.g., 4-nitrobenzoyl chloride in anhydrous pyridine) to achieve regioselective protection at the 3,5-positions. The reaction temperature (0–25°C) and stoichiometric ratios of acylating agents are pivotal for minimizing side products like over-acylation or anomerization. Direct conversion to perbenzoylated bromides followed by nucleophilic substitution or orthoester formation can yield the target compound .

Basic: How is this compound characterized using spectroscopic and crystallographic methods to confirm its structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the anomeric configuration (α/β) and nitrobenzoyl group positions. Coupling constants (e.g., J1,2J_{1',2'} for furanosides) and NOE correlations resolve stereochemical ambiguities.
  • X-ray Crystallography : Phase annealing methods (e.g., SHELX-90) improve structural determination by resolving phase problems in larger molecules. For example, multisolution approaches with negative quartet relations enhance accuracy in atomic resolution studies .
  • GC-MS : Used in complex matrices (e.g., plant extracts) to detect trace amounts via fragmentation patterns, as seen in studies of structurally related benzoylated pentofuranosides .

Advanced: What strategies resolve contradictions between NMR and X-ray data during structural elucidation?

Methodological Answer:
Discrepancies between NMR-derived conformations and X-ray crystal structures often arise from dynamic equilibria in solution versus static solid-state packing. To address this:

  • Perform variable-temperature NMR to probe conformational flexibility.
  • Use density functional theory (DFT) calculations to model solution-state conformers and compare with crystallographic data.
  • Apply SHELX-90’s phase annealing to refine X-ray data, especially for large structures, ensuring that electron density maps align with NMR-derived torsional angles .

Advanced: How do the electron-withdrawing nitro groups influence the compound’s stability and reactivity in glycosylation reactions?

Methodological Answer:
The 4-nitrobenzoyl groups:

  • Stability : Enhance resistance to enzymatic hydrolysis compared to acetyl or methylbenzoyl analogs, as nitro groups reduce electron density at the glycosidic bond.
  • Reactivity : Activate the 2-deoxy position for nucleophilic substitution (e.g., fluorination or thiolation) by destabilizing the intermediate oxocarbenium ion. Comparative studies on glucopyranoside derivatives (Table S1 in ) show nitrobenzoylated compounds exhibit slower hydrolysis rates but higher glycosylation yields under acidic conditions .

Advanced: What challenges arise when analyzing this compound in biological matrices, and how can they be mitigated?

Methodological Answer:

  • Matrix Interference : Co-eluting biomolecules (e.g., lipids or phenolics) obscure detection. Use solid-phase extraction (SPE) with C18 cartridges or hydrophilic-lipophilic balance (HLB) phases to isolate the compound.
  • Low Sensitivity : Derivatize with fluorescent tags (e.g., 9-fluorenylmethyl chloroformate) for enhanced LC-MS/MS detection.
  • Degradation : Store samples at -20°C in anhydrous solvents (e.g., chloroform) to prevent hydrolysis, as demonstrated in stability studies of similar nucleoside analogs .

Advanced: How can regioselective introduction of 4-nitrobenzoyl groups be optimized while minimizing side reactions?

Methodological Answer:

  • Protecting Group Strategy : Temporarily block reactive sites (e.g., 2-OH with trityl groups) before introducing nitrobenzoyl moieties.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation selectively at the 3,5-positions.
  • Solvent Effects : Anhydrous dichloromethane or acetonitrile reduces competing hydrolysis. Kinetic monitoring via TLC or in-situ IR ensures reaction completion before deprotection .

Advanced: What are the implications of this compound’s solubility profile for nucleoside analog synthesis?

Methodological Answer:
The compound’s solubility in chloroform and dichloromethane ( ) facilitates its use in hydrophobic reaction environments, critical for:

  • Nucleoside Coupling : Dissolving lipid-soluble phosphoramidites in non-polar solvents for solid-phase oligonucleotide synthesis.
  • Crystallization : Slow diffusion of hexane into chloroform solutions yields high-purity crystals for X-ray studies.
  • Limitations : Poor aqueous solubility necessitates prodrug strategies (e.g., phosphate ester formation) for biological testing .

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